molecular formula C10H10BrClN2 B14042601 (3-bromoquinolin-6-yl)methanamine HCL

(3-bromoquinolin-6-yl)methanamine HCL

Cat. No.: B14042601
M. Wt: 273.55 g/mol
InChI Key: QTDLDNPFIDWCPU-UHFFFAOYSA-N
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Description

(3-bromoquinolin-6-yl)methanamine hydrochloride is an organic compound with the molecular formula C10H9BrN2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromoquinolin-6-yl)methanamine hydrochloride can be achieved through several methods. One common approach involves the bromination of quinoline derivatives followed by amination. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (3-bromoquinolin-6-yl)methanamine hydrochloride often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-bromoquinolin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-bromoquinolin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3-bromoquinolin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromoquinolin-6-yl)methanamine hydrochloride is unique due to the presence of the bromo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(3-bromoquinolin-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9;/h1-4,6H,5,12H2;1H

InChI Key

QTDLDNPFIDWCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CN)Br.Cl

Origin of Product

United States

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